molecular formula C12H10FN B8321590 4-(4-Fluorophenyl)-2-methylpyridine

4-(4-Fluorophenyl)-2-methylpyridine

Cat. No.: B8321590
M. Wt: 187.21 g/mol
InChI Key: HFXSTBAHFYOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-methylpyridine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10FN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3

InChI Key

HFXSTBAHFYOVNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-methylpyridine (10 g, 79 mmol) and (4-fluorophenyl)boronic acid (13.2 g, 94 mmol) in DME (150 ml) and 2M Na2CO3 (94 ml) was degassed for 5 minutes with a stream of nitrogen before adding Pd(PPh3)4 (1.8 g, 2 mol %) and then refluxing overnight. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (30 ml), washed with 4 N NaOH (40 ml) and then with brine (50 ml). The organic layer was then dried over MgSO4, concentrated in vacuo and purified by chromatography on silica gel eluting with a gradient 30-50% ethyl acetate/hexane to afford 9.0 g of the title compound (61%): δH (360 Mz, CDCl3) 2.62 (3H, s), 7.16 (2H, t, J 8.5), 7.27 (1H, d, J 5.0), 7.33 (1H, s), 7.58-7.62 (2H, m), 8.53 (1H, d, J 5.0); m/z (ES+) 188 (MH30 ).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
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94 mL
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solvent
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Yield
61%

Synthesis routes and methods II

Procedure details

Argon was bubbled for 15 min through a suspension of 1.11 ml (1.276 g, 10.0 mmol) 4-Chloropicoline, 2.798 g (20.0 mmol, 2.0 equiv.) of 4-Fluorophenylboronic acid, and 1.917 g (33.0 mmol, 3.3 equiv.) of KF in 20 ml of Dioxane. Then 155 mg (0.15 mmol, 1.5 mol %)Pd2(dba)3×CHCl3 and 104 ul (93 mg, 0.45 mmol, 4.5 mol %) Tri-tert-butylphosphine were added. The mixture was then stirred for 1 h under argon at 100° C. The reaction was worked up in the usual manner with diethylether, water, and sodium carbonate solution. The combined organic phases were washed with 30 ml of water, dried and concentrated in vaccuo to yield 2.5 g of a light yellow oil which was purified by flash chromatography (heptane/ethyl acetate 1:1) to yield the title compound (1.81 g, 97%) as a white solid, MS (ISP): m/e=188.3 (M+H)+.
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
2.798 g
Type
reactant
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Quantity
1.917 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
155 mg
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catalyst
Reaction Step Three
Quantity
104 μL
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catalyst
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